molecular formula C17H26N2O2 B15091638 t-Butyl 4-(3-amino-5-methyl-phenyl)piperidine-1-carboxylate

t-Butyl 4-(3-amino-5-methyl-phenyl)piperidine-1-carboxylate

Cat. No.: B15091638
M. Wt: 290.4 g/mol
InChI Key: WEKNINGSKSKNJV-UHFFFAOYSA-N
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Description

t-Butyl 4-(3-amino-5-methyl-phenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a t-butyl ester group, an amino group, and a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl 4-(3-amino-5-methyl-phenyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, where a suitable phenyl derivative reacts with the piperidine ring.

    Amination: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.

    Esterification: The t-butyl ester group is introduced through an esterification reaction, typically using t-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

t-Butyl 4-(3-amino-5-methyl-phenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

t-Butyl 4-(3-amino-5-methyl-phenyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of t-Butyl 4-(3-amino-5-methyl-phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

t-Butyl 4-(3-amino-5-methyl-phenyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials.

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

tert-butyl 4-(3-amino-5-methylphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O2/c1-12-9-14(11-15(18)10-12)13-5-7-19(8-6-13)16(20)21-17(2,3)4/h9-11,13H,5-8,18H2,1-4H3

InChI Key

WEKNINGSKSKNJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N)C2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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